H-Ile-pro-glu-pro-tyr-val-trp-asp-OH synthesis and purification protocols
H-Ile-pro-glu-pro-tyr-val-trp-asp-OH synthesis and purification protocols
Topic: Technical Guide: Synthesis and Purification of Leech Osmoregulatory Factor (LORF) Sequence: H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH[1]
Executive Summary
This technical guide details the solid-phase peptide synthesis (SPPS) and purification protocols for Leech Osmoregulatory Factor (LORF) , a bioactive octapeptide (H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH). While the sequence is short (8 residues), it presents a confluence of synthetic challenges: a sterically hindered N-terminus (Ile ), a conformationally constrained proline-rich core (Pro-Glu-Pro ), an oxidation-prone tryptophan (Trp ), and a C-terminal aspartic acid (Asp ) prone to racemization during resin loading.
This document provides a self-validating protocol designed to maximize crude purity and yield, utilizing Fmoc/tBu chemistry on 2-Chlorotrityl Chloride (2-CTC) resin .
Pre-Synthesis Strategy & Critical Analysis
Resin Selection: The Case for 2-CTC
For peptides ending in a C-terminal carboxylate (Asp-OH), 2-Chlorotrityl Chloride (2-CTC) resin is superior to Wang resin.
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Causality: Wang resin requires DMAP for loading, which significantly increases the risk of racemization for C-terminal Cys, His, and Asp residues. 2-CTC allows loading under very mild basic conditions (DIPEA) without DMAP, preserving the chiral integrity of the C-terminal Aspartic Acid.
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Prevention: 2-CTC is extremely acid-sensitive, allowing for the cleavage of the protected peptide fragment if convergent synthesis were needed (though not required here), but more importantly, it minimizes dipeptide formation (diketopiperazine) due to steric bulk.
Sequence-Specific Challenges
| Residue Pair | Challenge | Mitigation Strategy |
| Ile-Pro | Steric Hindrance: Ile is | Use HATU activation with extended reaction time (2h) or double coupling. |
| Trp | Oxidation & Alkylation: The indole ring is electron-rich and scavenges | Use Boc-protected Trp and a cleavage cocktail rich in scavengers (TIPS, DODt). |
| Asp (C-term) | Racemization: Risk during initial loading. | Load on 2-CTC resin with stoichiometric DIPEA; cap unreacted chlorides with MeOH. |
Synthesis Protocol (Fmoc-SPPS)
Materials & Reagents
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Resin: 2-Chlorotrityl Chloride (Loading: 0.6–0.8 mmol/g).
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Amino Acids: Fmoc-Asp(OtBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH.
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Activators: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) for standard couplings; HATU for difficult couplings (Ile-Pro).
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Solvents: DMF (peptide grade), DCM, Piperidine.
Step 1: Resin Loading (C-Terminal Asp)
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Swell Resin: Place 2-CTC resin (1.0 g) in a reactor. Swell in dry DCM (10 mL) for 20 min.
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Prepare Solution: Dissolve Fmoc-Asp(OtBu)-OH (0.6 eq relative to resin max loading) in DCM (10 mL). Add DIPEA (4.0 eq).
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Note: Using <1.0 eq of AA ensures high-quality loading and prevents aggregation by keeping substitution levels moderate (~0.4–0.5 mmol/g).
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Coupling: Add solution to resin. Agitate for 2 hours at room temperature.
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Capping: Add Methanol (1 mL) to the reaction mixture (active resin) to cap unreacted trityl-chloride sites. Agitate for 20 min.
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Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Step 2: Peptide Elongation Cycles
Perform the following cycle for each amino acid (Trp
A. Fmoc Deprotection:
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Treat with 20% Piperidine in DMF (5 mL) for 3 min. Drain.
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Treat with 20% Piperidine in DMF (5 mL) for 12 min. Drain.
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Wash: DMF (3x), DCM (3x), DMF (3x).
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Validation: UV monitoring of the piperidine waste at 301 nm can confirm Fmoc removal.
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B. Activation & Coupling:
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Standard Residues (Val, Tyr, Glu, Pro):
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Difficult Junctions (Ile-Pro, Pro-Glu):
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Use HATU: AA (4.0 eq) + HATU (3.9 eq) + DIPEA (8.0 eq) in DMF.
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Double Couple: Perform the coupling twice for the Ile onto Pro step to ensure completion.
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C. Final Wash: After the final Ile coupling and Fmoc deprotection, wash resin thoroughly with DMF, DCM, and MeOH. Dry under vacuum.
Cleavage & Post-Synthesis Processing
The presence of Tryptophan (Trp) dictates the cleavage cocktail. Standard TFA/Water mixes will lead to permanent alkylation of the Trp indole ring by
Cleavage Cocktail (Reagent K optimized)
Prepare fresh Cocktail K :
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TFA (Trifluoroacetic acid): 82.5% (Global deprotection)
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Phenol: 5% (Scavenger for Tyr protection)
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Water: 5% (Hydrolysis of esters)
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Thioanisole: 5% (Accelerates removal of Pbf/tBu)
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EDT (1,2-Ethanedithiol) or DODt: 2.5% (Critical Trp scavenger)
Safety Note: EDT has a pungent stench. Use DODt (3,6-Dioxa-1,8-octanedithiol) as a less odorous alternative if available.
Protocol
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Add cold Cocktail K to the dry resin (10 mL per gram of resin).
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Agitate gently for 2.5 to 3 hours at room temperature.
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Filtration: Filter the resin and collect the filtrate in a 50 mL centrifuge tube.
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Precipitation: Add ice-cold Diethyl Ether (approx. 10x volume of TFA) to precipitate the peptide.
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Centrifugation: Centrifuge at 3000 rpm for 5 min. Decant the supernatant.
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Wash: Resuspend the pellet in cold ether, vortex, and centrifuge again (Repeat 2x).
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Drying: Air-dry the pellet to remove ether traces. Dissolve in 20% Acetonitrile/Water for lyophilization.
Purification & Quality Control
Analytical HPLC (Quality Check)
Before prep-HPLC, run a gradient to assess purity.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5
m, 4.6 x 150 mm. -
Mobile Phase A: 0.1% TFA in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.[5]
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Gradient: 5% B to 65% B over 30 min.
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Wavelength: 220 nm (peptide bond) and 280 nm (Trp/Tyr absorption).
Preparative HPLC
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Strategy: Use a shallow gradient around the elution point determined in the analytical run to separate the target from Trp-oxidation impurities (+16 Da) or deletion sequences.
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Buffer: Maintain 0.1% TFA to keep the peptide protonated and soluble.
Final Validation Parameters
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white lyophilisate | Visual |
| Purity | > 95% (Area under curve) | RP-HPLC (220 nm) |
| Molecular Mass | ESI-MS or MALDI-TOF | |
| Net Peptide Content | > 75% (Remainder is counter-ion/water) | Amino Acid Analysis (AAA) |
Workflow Visualization
The following diagram illustrates the critical decision pathways and chemical logic for the LORF synthesis.
Caption: Logical workflow for LORF synthesis highlighting critical control points for Asp loading, Trp protection, and Ile-Pro coupling.
References
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Salzet, M., et al. (1996).[6] "Structural characterization of osmoregulator peptides from the brain of the leech Theromyzon tessulatum: IPEPYVWD and IPEPYVWD-amide." Brain Research.[6] Molecular Brain Research.
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Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7] Chemical Reviews. (Authoritative source on Trp/Asp protection strategies).
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. (Reference for handling aggregation and steric hindrance in SPPS).
-
Biotage. "Preventing Aspartimide Formation During Peptide Synthesis." (Technical overview of Asp side reactions).
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Structural characterization of osmoregulator peptides from the brain of the leech Theromyzon tessulatum: IPEPYVWD and IPEPYVWD-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
